8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an isoxazole ring fused to a quinoline core, with an ethyl group at the 8th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives, leading to the formation of the isoxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline core, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds have a similar quinoline core but differ in the position and nature of the substituents.
Quinoline-8-sulfenyl halides: These derivatives have different functional groups attached to the quinoline ring, leading to varied biological activities.
Uniqueness
8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one is unique due to its specific structural features, including the ethyl group at the 8th position and the isoxazole ring fused to the quinoline core. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H10N2O2 |
---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
8-ethyl-1H-[1,2]oxazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-7-3-4-10-8(5-7)11-9(6-13-10)12(15)16-14-11/h3-6,14H,2H2,1H3 |
InChI-Schlüssel |
QQFSXQLBUZFAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=O)ON3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.